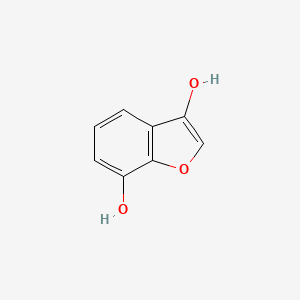

3,7-Benzofurandiol

Description

Properties

CAS No. |

187481-33-0 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.133 |

IUPAC Name |

1-benzofuran-3,7-diol |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,9-10H |

InChI Key |

MGKXFRSMTQMJDI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)OC=C2O |

Synonyms |

3,7-Benzofurandiol |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cyclization Reactions

Copper catalysts are widely employed for constructing the benzofuran core due to their cost-effectiveness and versatility. A notable method involves the coupling of o-hydroxy aldehydes (15 ) with amines (17 ) and alkynes (16 ) in a choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent . The DES stabilizes polar intermediates and accelerates transformations, achieving yields of 70–91%. Electron-donating substituents on the aldehyde enhance yields, while electron-withdrawing groups reduce efficiency.

Mechanistic Pathway :

-

Iminium Ion Formation : The aldehyde reacts with the amine to generate an iminium intermediate.

-

Copper Acetylide Attack : A copper acetylide (from alkyne and CuI) attacks the iminium ion, forming a propargylamine intermediate.

-

Cyclization : Intramolecular cyclization followed by aromatization yields the benzofuran structure.

Optimization Data :

| Substrate (R Group) | Yield (%) | Catalyst Loading (mol%) |

|---|---|---|

| –OCH₃ | 91 | 10 |

| –CH₃ | 85 | 10 |

| –Cl | 70 | 15 |

This method is scalable; gram-scale synthesis of diptoindonesin G (a natural benzofuran) was achieved using analogous conditions .

Ruthenium-Catalyzed C–H Alkenylation

Ruthenium complexes enable direct C–H functionalization of m-hydroxybenzoic acids (61 ) with alkynes (62 ), forming benzofurans via aerobic oxidation . Magnesium acetate acts as a base, and γ-valerolactone (GVL) serves as a solvent. Electron-donating groups (e.g., –CH₃, –OCH₃) on the benzoic acid improve yields (up to 84%), whereas electron-withdrawing groups (e.g., –CF₃) hinder reactivity.

Reaction Conditions :

-

Temperature: 120°C

-

Time: 12–24 hours

-

Catalyst: [RuCl₂(p-cymene)]₂

Yield Comparison :

| Substituent on 61 | Yield (%) |

|---|---|

| –OCH₃ | 84 |

| –CH₃ | 78 |

| –CF₃ | 33 |

This method avoids prefunctionalized substrates but requires inert conditions.

Catalyst-Free Alkylation and Cyclization

A catalyst-free approach utilizes potassium carbonate to mediate the reaction between nitro epoxides (109 ) and o-hydroxy aldehydes (15 ) in dimethylformamide . The protocol involves:

-

Epoxide Ring Opening : Deprotonation of the aldehyde triggers nucleophilic attack on the epoxide.

-

Cyclization : Intramolecular aldol condensation forms the benzofuran ring.

-

Dehydration : Elimination of water yields the final product.

Performance Metrics :

| Epoxide Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| Nitroethylene oxide | 84 | 6 |

| Chloroepoxide | 65 | 8 |

This method is operationally simple but less efficient for sterically hindered substrates.

Green Chemistry Approaches Using Deep Eutectic Solvents

The ChCl.EG solvent system enhances sustainability in benzofuran synthesis. Key advantages include:

-

Recyclability : The DES can be reused for 5 cycles without significant yield loss.

-

Low Toxicity : Compared to volatile organic solvents (e.g., DMF, THF).

Case Study : Synthesis of 3,7-Benzofurandiol derivatives using ChCl.EG achieved 85% yield, whereas conventional solvents yielded 72% under identical conditions .

Oxidative Coupling and Post-Functionalization

Palladium-mediated oxidative coupling of phenols with alkenes provides access to dihydrobenzofuran intermediates, which are oxidized to this compound. For example:

-

Coupling : Phenol derivatives react with styrene using Pd(OAc)₂ to form dihydrobenzofuran.

-

Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces hydroxyl groups.

Limitations :

-

Requires stoichiometric oxidants.

-

Limited functional group tolerance.

Chemical Reactions Analysis

Synthetic Routes for Benzofuran Derivatives

The synthesis of benzofuranols often involves multi-step sequences starting from phenolic precursors. For example, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (a related metabolite) is synthesized via:

-

Alkylation : Reaction of 2-hydroxyacetophenone with methallyl halide in aqueous alkali to form 2-acetylphenyl methallyl ether .

-

Cyclization : Acid-catalyzed rearrangement (e.g., using MgCl₂ or FeCl₃) at 190–200°C to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran .

-

Oxidation : Treatment with peracetic acid in chloroform converts the acetyl group to an acetoxy group .

-

Hydrolysis : Alkaline hydrolysis of the acetoxy derivative produces the final benzofuranol .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Methallyl halide, NaOH | 2-Acetylphenyl methallyl ether | ~85% |

| 2 | MgCl₂, 190°C | 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran | ~60% |

| 3 | Peracetic acid, CHCl₃ | 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran | ~87% |

| 4 | Aqueous NaOH | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | ~90% |

Oxidation and Functionalization

Benzofuran derivatives undergo regioselective oxidation and coupling reactions:

-

Acid-Catalyzed Transacetalization : 6-Acetoxy-β-pyrones react with phenols to form 2-benzofuranyl-3-hydroxyacetones via Fries-type O→C rearrangements .

-

Peracid Oxidation : Acetyl groups on benzofurans are oxidized to acetoxy groups using peracetic acid, enabling further hydrolysis to phenolic derivatives .

Mechanistic Insights

-

Rearrangement Pathways : Acid catalysts (e.g., H₃PO₄) promote Claisen-like rearrangements in methallyl ethers, forming cyclized benzofuran cores .

-

Aromatization : Intermediate dihydropyrano-benzofurans (e.g., 4y , 4z ) undergo acid-induced ring-opening to yield aromatic benzofurans .

Analytical Characterization

Key techniques for verifying benzofuran derivatives include:

-

NMR Spectroscopy : Confirms regioisomerism and substitution patterns (e.g., distinguishing 7-substituted benzofurans) .

-

X-Ray Crystallography : Validates structures of intermediates like 4a in transacetalization reactions .

Challenges and Gaps

No direct data exists for "3,7-Benzofurandiol," potentially due to:

-

Nomenclature Ambiguity : The numbering or substituent positions may differ from established derivatives.

-

Synthetic Complexity : Dihydroxy substitution on benzofuran may require orthogonal protection/deprotection strategies not detailed in current literature.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Research indicates that 3,7-benzofurandiol possesses significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its potential therapeutic uses in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

In vitro studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases .

3. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It appears to mitigate neuronal damage and improve cognitive function in preclinical studies, suggesting potential applications in treating conditions like Alzheimer's disease .

Agricultural Applications

1. Pesticide Development

this compound derivatives are being explored as potential pesticides. Its structure allows for modifications that enhance efficacy against pests while minimizing environmental impact. Research has indicated that certain derivatives demonstrate effective insecticidal properties without significant toxicity to non-target organisms .

2. Soil Health Improvement

Studies have suggested that compounds related to this compound can improve soil health by promoting beneficial microbial activity. This application is crucial for sustainable agricultural practices aimed at enhancing crop yields without relying heavily on synthetic fertilizers .

Materials Science Applications

1. UV Protection in Polymers

Recent research has demonstrated the potential of this compound in developing UV-shielding films. These films can protect materials from UV degradation, thereby extending their lifespan and maintaining their integrity under sunlight exposure .

2. Biodegradable Polymers

The compound's compatibility with various polymer matrices makes it a promising candidate for creating biodegradable materials. This application aligns with global efforts to reduce plastic pollution by developing eco-friendly alternatives .

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a strong correlation between concentration and antioxidant activity, highlighting its potential as a natural preservative in food products.

Case Study 2: Pesticidal Efficacy

Field trials conducted on crops treated with modified derivatives of this compound showed a significant reduction in pest populations compared to untreated controls. The results support the compound's application in integrated pest management strategies.

Summary Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmacology | Antioxidant agent | Effective free radical scavenger |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Mitigates neuronal damage | |

| Agriculture | Pesticide development | Effective against pests with low toxicity |

| Soil health improvement | Promotes beneficial microbial activity | |

| Materials Science | UV protection | Develops UV-shielding films |

| Biodegradable polymers | Compatible with various polymer matrices |

Mechanism of Action

The mechanism of action of 3,7-Benzofurandiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2,3-Benzofurandiol (CAS: 163463-62-5)

- Molecular Formula : C₈H₆O₃

- Molecular Weight : 150.13 g/mol

- Key Differences : Hydroxyl groups at positions 2 and 3 instead of 3 and 5. Lacks the dihydrofuran ring and methyl substituents.

- Applications: Limited data, but smaller size suggests reduced UV absorption compared to 3,7-benzofurandiol .

7-Benzofuranol (CAS: 1563-38-8)

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Key Differences: Monohydroxy derivative with a hydroxyl group only at position 6. Reduced polarity and UV activity compared to the diol .

Carbofuran (Parent Compound)

Functional Comparison

Research Findings

UV Shielding: this compound contributes significantly to the UV absorption of Phoebe zhennan wood extracts, outperforming monohydroxy analogues like 7-benzofuranol. Its dual hydroxyl groups enhance conjugation, enabling π–π* transitions in the near-UV region (200–400 nm) . Comparatively, 2,3-benzofurandiol’s smaller structure limits its UV absorption range .

Synthetic Challenges :

- Attempts to hydrogenate benzofurandiones to catechol-like diols (e.g., benzofurandiols) often yield unstable products, but this compound’s methyl groups confer stability absent in other derivatives .

Environmental Impact: As a carbofuran metabolite, this compound is less toxic to non-target organisms, unlike carbofuran itself, which inhibits acetylcholinesterase .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₀H₁₂O₃ | 180.20 | 17781-15-6 | 3,7-dihydroxy, 2,2-dimethyl |

| 2,3-Benzofurandiol | C₈H₆O₃ | 150.13 | 163463-62-5 | 2,3-dihydroxy |

| 7-Benzofuranol | C₁₀H₁₂O₂ | 164.20 | 1563-38-8 | 7-hydroxy, 2,2-dimethyl |

| Carbofuran | C₁₂H₁₅NO₃ | 221.25 | 1563-66-2 | 7-methylcarbamate |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,7-Benzofurandiol, and how are they experimentally determined?

- Answer: Key properties include its partition coefficient (LogP: 0.68), polar surface area (PSA: 49.69 Ų), vapor pressure (0.0±0.6 mmHg at 25°C), and refractive index (1.587). LogP can be determined via reverse-phase HPLC, while PSA is calculated using computational tools like Molinspiration. Vapor pressure is measured using thermogravimetric analysis, and refractive index via refractometry. Structural validation employs spectroscopic methods such as NMR and IR .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Answer: Combine ¹H-NMR (δ 1.25–6.85 ppm for aromatic and methyl protons) and ¹³C-NMR (δ 20–160 ppm for carbonyl and aromatic carbons) to assign functional groups. IR spectra (e.g., peaks at 1705 cm⁻¹ for carbonyl stretching) and GC-MS (m/z 150 for molecular ion) further confirm the structure. Cross-referencing with databases like NIST ensures accuracy .

Q. What analytical techniques are recommended for identifying this compound in plant extracts?

- Answer: Use GC-MS with electron ionization (EI) for fragmentation patterns. Compare retention indices and mass spectra (e.g., base peak at m/z 150) to reference libraries (e.g., NIST). For complex matrices, combine with liquid-liquid extraction and silica gel chromatography to isolate the compound .

Advanced Research Questions

Q. What challenges arise in resolving spectral discrepancies when characterizing this compound derivatives?

- Answer: Discrepancies in EI-HRMS (e.g., calculated vs. observed m/z) may stem from isotopic impurities or isomerization. Address this by using high-resolution MS (HRMS) and tandem MS/MS to differentiate isotopic patterns. Computational modeling (e.g., DFT) can predict fragmentation pathways and validate experimental data .

Q. How can this compound be synthesized, and what purification challenges exist?

- Answer: Multistep synthesis via Friedel-Crafts alkylation or cyclization of substituted phenols. Purification challenges include removing 2% isomers (e.g., dihydro derivatives) via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed by GC-MS and HPLC (≥99% purity threshold) .

Q. How does this compound contribute to UV-shielding materials, and how is its efficacy tested?

- Answer: Its aromatic structure absorbs UV radiation (λmax ~280 nm). Incorporate into polymer films (e.g., cellulose acetate) and test UV absorbance via spectrophotometry. Accelerated weathering studies assess long-term stability under UV exposure. Synergistic effects with other antioxidants (e.g., tocopherols) are evaluated using radical scavenging assays (DPPH/ABTS) .

Q. What strategies mitigate interference from co-eluting compounds in GC-MS analysis of this compound?

- Answer: Optimize temperature gradients (e.g., 50°C to 280°C at 10°C/min) to separate co-eluting peaks. Use selective ion monitoring (SIM) for m/z 150 and derivatization (e.g., silylation) to enhance volatility. Validate with matrix-matched calibration curves to account for matrix effects .

Methodological Considerations

- Contradictions in Data: highlights discrepancies in HRMS data, emphasizing the need for orthogonal validation (e.g., XRD for crystalline derivatives) .

- Natural Product Isolation: notes this compound in Phoebe zhennan wood; Soxhlet extraction with ethyl acetate followed by silica gel chromatography yields pure isolates .

- Synthetic Optimization: suggests using catalytic asymmetric synthesis to reduce isomer formation, improving yield (76% reported) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.